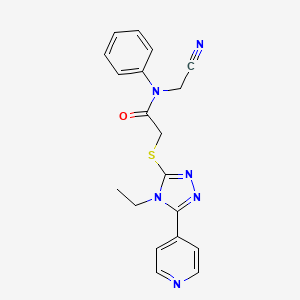

N-(Cyanomethyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

Properties

Molecular Formula |

C19H18N6OS |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

N-(cyanomethyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C19H18N6OS/c1-2-24-18(15-8-11-21-12-9-15)22-23-19(24)27-14-17(26)25(13-10-20)16-6-4-3-5-7-16/h3-9,11-12H,2,13-14H2,1H3 |

InChI Key |

MACDLFVLMBBRAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N(CC#N)C2=CC=CC=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Biological Activity

N-(Cyanomethyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound's structure features a cyanomethyl group, a thioether linkage with a triazole ring, and a phenylacetamide moiety. The molecular formula is , with a molar mass of approximately 346.44 g/mol. The presence of the pyridine and triazole rings suggests potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-stacking interactions, which may facilitate binding to biological macromolecules. The thioether group may enhance lipophilicity, allowing better cellular penetration.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. A study demonstrated that triazole-based compounds had significant inhibitory effects on Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds with similar structures have also been evaluated for anticancer activity. For example, triazole derivatives were tested against different cancer cell lines, revealing IC50 values in the micromolar range. One study reported that a related triazole compound exhibited an IC50 value of 6.2 μM against colon carcinoma cells . This suggests that this compound may have potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Screening : A series of triazole derivatives were screened for antimicrobial activity using standard broth microdilution methods. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation : In vitro studies on cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer) showed that modifications in the triazole structure could significantly enhance cytotoxicity. For instance, one derivative achieved an IC50 of 27.3 μM against T47D cells .

- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of N-(Cyanomethyl)-2-((4-ethyl-5-(pyridin-4-y)-4H-1,2,4-triazol-3-y)thio)-N-phenylacetamide, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| Compound A | Triazole + Thioether | Yes | 6.2 μM (HCT116) |

| Compound B | Triazole + Amine | Yes | 27.3 μM (T47D) |

| N-(Cyanomethyl)-2... | Cyanomethyl + Thioether + Triazole | Potentially Active | Pending Further Studies |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Implications of Substituent Variations

- Electronic Effects: The cyanomethyl group in the target compound likely reduces electron density at the acetamide carbonyl compared to the 4-ethylphenyl group in , altering solubility and reactivity.

- Steric Considerations: The bulkier 4-ethylphenyl group in may hinder access to the triazole ring in enzymatic or synthetic interactions, whereas the compact cyanomethyl group offers reduced steric hindrance.

- Pyridine Position : The para-pyridinyl substituent in the target compound could enhance binding affinity to receptors preferring linear π-stacking motifs, compared to the meta-pyridinyl isomer in .

Q & A

Q. What are the typical synthetic routes for synthesizing N-(Cyanomethyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Formation of the 1,2,4-triazole-3-thiol core by reacting 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base (e.g., sodium ethoxide or triethylamine) .

- Step 2 : Functionalization of the thiol group via nucleophilic substitution. For example, coupling with N-(cyanomethyl)phenylacetamide derivatives under alkaline reflux conditions .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) significantly influence yield. For analogs, yields of 60–75% are typical under optimized conditions .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- NMR : H and C NMR identify aromatic protons, pyridine/triazole ring systems, and acetamide linkages. For example, pyridine protons resonate at δ 8.5–9.0 ppm in DMSO-d6 .

- IR : Peaks at 1670–1690 cm confirm carbonyl (C=O) groups, while 2200–2250 cm indicates the cyanomethyl (-CN) moiety .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values. Structural analogs show IC ranges of 10–50 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for thiol-acetamide coupling .

- Catalyst Use : Copper(I) iodide or Pd catalysts improve cross-coupling reactions in triazole derivatives, reducing side products .

- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 100°C for coupling) minimizes decomposition .

- Example : A 20% yield increase was achieved for a triazole-thioacetamide analog by switching from ethanol to DMF .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Discrepancies arise from substituent effects:

- Lipophilicity : Pyridinyl vs. phenyl substituents alter logP values, impacting membrane permeability. For example, ethyl groups enhance lipophilicity by 0.5–1.0 log units compared to methyl .

- Steric Effects : Bulky substituents (e.g., 3-fluorophenyl) reduce binding affinity to target enzymes like COX-2 or HDACs .

- Validation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/position with binding energy scores .

Q. How can the mechanism of action be elucidated for this compound’s anticancer activity?

- Methodological Answer : Mechanistic studies involve:

- Enzyme Inhibition Assays : Direct testing against kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2). IC values <10 μM suggest high potency .

- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase blockade) in treated cancer cells .

- Western Blotting : Quantify protein expression (e.g., p53, caspase-3) to confirm apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.